molecular formula C12H15FN2O2 B5108734 1-(2-fluoro-4-nitrophenyl)azepane CAS No. 250371-80-3

1-(2-fluoro-4-nitrophenyl)azepane

Cat. No.: B5108734
CAS No.: 250371-80-3
M. Wt: 238.26 g/mol
InChI Key: LJVYPBVHNCEVFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-nitrophenyl)azepane is an organic compound with the molecular formula C12H15FN2O2 It is a member of the azepane family, characterized by a seven-membered ring structure The compound features a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoro-4-nitrophenyl)azepane typically involves the following steps:

    Fluorination: The fluorine atom is introduced via electrophilic fluorination, often using reagents like Selectfluor.

    Azepane Ring Formation: The azepane ring is constructed through cyclization reactions, which may involve the use of amines and appropriate catalysts under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, followed by cyclization. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)azepane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, water as solvent.

Major Products Formed:

    Reduction: 1-(2-amino-4-fluorophenyl)azepane.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

    Oxidation: Oxidized azepane derivatives with functional groups like ketones or carboxylic acids.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)azepane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as a drug candidate for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-4-nitrophenyl)azepane involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity, contributing to its overall activity.

Comparison with Similar Compounds

  • 1-(3-methyl-4-nitrophenyl)azepane
  • 1-(2-chloro-4-nitrophenyl)azepane
  • 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Comparison: 1-(2-fluoro-4-nitrophenyl)azepane is unique due to the presence of both fluorine and nitro groups on the phenyl ring, which imparts distinct chemical properties. Compared to its analogs, such as 1-(3-methyl-4-nitrophenyl)azepane and 1-(2-chloro-4-nitrophenyl)azepane, the fluorine atom enhances the compound’s reactivity and potential biological activity. The azepane ring structure also contributes to its uniqueness, offering a different spatial arrangement and potential for diverse chemical modifications.

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2/c13-11-9-10(15(16)17)5-6-12(11)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJVYPBVHNCEVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248868
Record name 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250371-80-3
Record name 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=250371-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-4-nitrophenyl)hexahydro-1H-azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101248868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.